![molecular formula C11H20N2O3 B13616732 tert-butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate](/img/no-structure.png)
tert-butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate: is a chemical compound with the molecular formula C11H20N2O3 and a molecular weight of 228.29 g/mol . This compound is known for its potential biological activity and various applications in scientific research.
Vorbereitungsmethoden
The synthesis of tert-butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine derivative under controlled conditions . The reaction conditions often include the use of inert gases such as nitrogen or argon to prevent unwanted side reactions . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
tert-butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
tert-butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of tert-butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
tert-butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate can be compared with other similar compounds such as:
- tert-butyl methyl (2-(methylamino)ethyl)carbamate
- tert-butyl N-(2-bromoethyl)carbamate
- tert-butyl [2-(methylamino)ethyl]carbamate hydrochloride
These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific amido and carbamate functionalities, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H20N2O3 |
---|---|
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
tert-butyl N-[2-(2-methylprop-2-enoylamino)ethyl]carbamate |
InChI |
InChI=1S/C11H20N2O3/c1-8(2)9(14)12-6-7-13-10(15)16-11(3,4)5/h1,6-7H2,2-5H3,(H,12,14)(H,13,15) |
InChI-Schlüssel |
MUFIBEGYHVQNIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)NCCNC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.